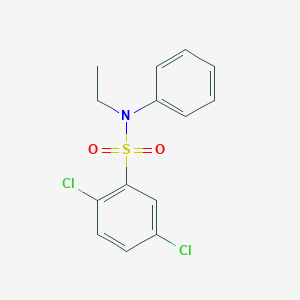

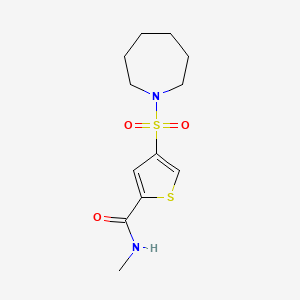

![molecular formula C12H9N3S2 B5570512 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Aplicaciones Científicas De Investigación

Dynamic Tautomerism and Divalent N(I) Character

N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine and its analogs exhibit dynamic tautomerism and divalent N(I) character, as revealed by quantum chemical analysis. These compounds demonstrate a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, highlighting their electron-donating properties. This characteristic underpins their utility in various applications, including as intermediates in the synthesis of therapeutically significant molecules (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Thia-analogs and Antimicrobial Activities

The synthesis of thia-analogs, such as the thia-analog of angustidine and naucléfine, involves the condensation of related thienyl compounds, demonstrating the versatility of this compound derivatives in producing biologically active compounds. These synthesized compounds are explored for their potential antimicrobial activities, indicating their significance in the development of new antimicrobial agents (Shafiee & Rashidbaigi, 1977).

Polynuclear Heterocycles Synthesis

The chemical framework of this compound is instrumental in synthesizing polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical research and development. The synthesis involves key intermediate steps that enable the formation of structurally diverse and biologically significant molecules (El-Gazzar, Hussein, & Aly, 2006).

Novel Anticancer Agents

Research into novel pyridine-thiazole hybrid molecules, incorporating this compound structures, has revealed significant anticancer potential. These compounds exhibit high antiproliferative activity against various tumor cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia. The selective cytotoxic action towards cancer cells, as opposed to normal human cells, underscores the promise of these derivatives as prospective anticancer agents (Ivasechko et al., 2022).

Electrochromic Polymers Development

The thiadiazolo[3,4-c]pyridine derivative, a close analog to this compound, has been used to develop donor-acceptor-type electrochromic polymers with promising optical and electronic properties. These polymers exhibit fast-switching capabilities and high coloration efficiency, making them suitable for applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).

Propiedades

IUPAC Name |

N-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S2/c1-3-9(7-13-5-1)14-12-15-10(8-17-12)11-4-2-6-16-11/h1-8H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYQAXDKOUKTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

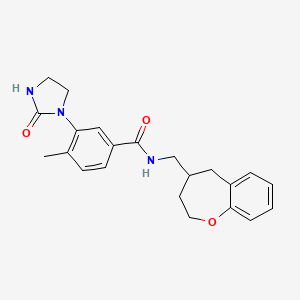

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

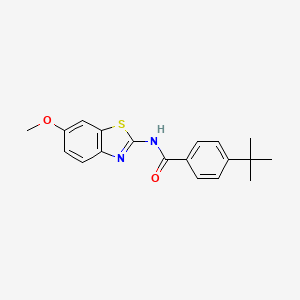

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

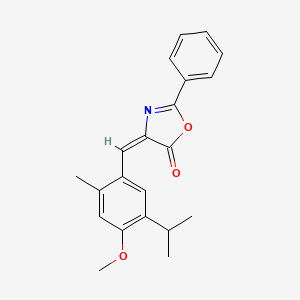

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)